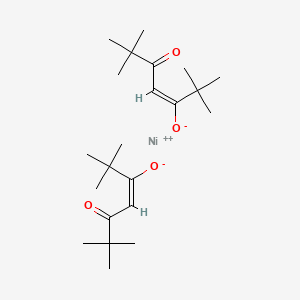

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) is a chemical compound with the CAS number 14481-08-4 . It is used as an NMR shift reagent and a precursor for nickel oxide .

Synthesis Analysis

The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) involves several steps. The FTIR spectrum shows peaks at 2,950, 2,874 (γ C–H); 1,591, 1,576 (γ C=O); 1,560 (γ C–C); 1,503 (γ C=O + γ C–C + δ C–H); 1,417, 1,389, 1,274, 1,221 (γ C–C (CH3)3, δ C–H); 592, 475 (γ M–O) . The 1H NMR and 13C NMR spectra also provide information about the structure of the compound .Molecular Structure Analysis

The molecular structure of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) can be represented by the linear formula: Ni(OCC(CH3)3CHCOC(CH3)3)2 . The molecular weight of the compound is 425.23 .Chemical Reactions Analysis

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) include its solid form and a melting point of 219-223 °C .Applications De Recherche Scientifique

Catalyst in Hydrosilylation Reactions : This compound acts as a versatile catalyst precursor for hydrosilylation of 1,3-dienes, alkenes, and alkynes, exhibiting good regioselectivity and efficiency in various reactions (Srinivas et al., 2016).

Metalorganic Chemical Vapor Deposition (MOCVD) : It is used in the MOCVD process to grow highly c-axis-oriented ZnO films on Si(100), demonstrating its potential in the development of advanced materials (Saraf et al., 2007).

Synthesis of Palladium Precursors : The compound serves as a precursor for synthesizing other metal complexes, like palladium, which are used in various chemical reactions (Chang Qiaowen, 2012).

Catalysis in Various Alkene Reactions : It acts as a catalyst in the hydrosilylation of various alkenes, including siloxy-, amino-, and epoxy-substituted ones, showing high selectivity and efficiency (Nakajima et al., 2016).

Study of Mass Spectral Properties : Research has been conducted on its effects in the mass spectra of complexes, contributing to the understanding of molecular interactions in these compounds (Macdonald et al., 1976).

Use in Nickel Thin Film Growth : The compound has been explored as a precursor for nickel thin film growth in metalorganic chemical vapor deposition (MOCVD), offering alternatives to more toxic substances (Becht et al., 1995).

Catalyst in Arylation and Carbonylation Reactions : It has been used as a catalyst for regioselective C-2 arylation of heterocycles, alkoxycarbonylation, and aminocarbonylation reactions, demonstrating its versatility in organic synthesis (Nandurkar et al., 2008).

Epoxidation of Olefins : The compound has been used to catalyze the direct epoxidation of olefins using molecular oxygen and aldehydes, showing potential in oxidative reaction processes (Yamada et al., 1991).

Safety and Hazards

Mécanisme D'action

Target of Action

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II) is a complex compound where nickel(II) is the central atom. The primary targets of this compound are metal catalysts . It acts as an air-stable ligand for these catalysts .

Mode of Action

The compound interacts with its targets, the metal catalysts, by forming stable complexes . This interaction is facilitated by the ligand properties of the compound, which allow it to bind to the metal catalysts and form a stable complex .

Biochemical Pathways

It is known that the compound can act as a substrate for heterocycles , suggesting that it may be involved in various biochemical reactions.

Pharmacokinetics

It’s important to note that the compound’s volatility is sensitive to temperature changes , which could potentially impact its bioavailability.

Result of Action

Its ability to form stable complexes with metal catalysts suggests that it may influence various chemical reactions .

Action Environment

The action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II) is highly sensitive to environmental factors, particularly temperature . Changes in temperature can significantly affect the compound’s volatility, which in turn can influence its action, efficacy, and stability .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) can be achieved through a simple reaction between nickel(II) acetate tetrahydrate and 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent.", "Starting Materials": [ "Nickel(II) acetate tetrahydrate", "2,2,6,6-tetramethyl-3,5-heptanedione", "Suitable solvent (e.g. ethanol, methanol, or acetone)" ], "Reaction": [ "Dissolve nickel(II) acetate tetrahydrate in the chosen solvent to form a clear solution.", "Add 2,2,6,6-tetramethyl-3,5-heptanedione to the solution and stir the mixture at room temperature for several hours.", "Heat the reaction mixture to reflux for 1-2 hours.", "Allow the mixture to cool to room temperature and filter the resulting precipitate.", "Wash the precipitate with a suitable solvent (e.g. ethanol, methanol, or acetone) to remove any impurities.", "Dry the product under vacuum to obtain BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) as a yellow powder." ] } | |

| 14481-08-4 | |

Formule moléculaire |

C22H40NiO4 |

Poids moléculaire |

427.2 g/mol |

Nom IUPAC |

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;nickel |

InChI |

InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3; |

Clé InChI |

LTUQBPCIVSGVNZ-UHFFFAOYSA-N |

SMILES isomérique |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Ni] |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ni+2] |

SMILES canonique |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ni] |

Origine du produit |

United States |

Q1: What is the role of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) in the deposition of nickel-containing thin films?

A: BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II), often abbreviated as Ni(thd)2, serves as a crucial precursor in both chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for creating thin films of nickel compounds. [, , ] These techniques are essential for fabricating various electrical, magnetic, and optical devices that rely on precisely controlled thin layers. []

Q2: How is BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) used to deposit metastable nickel nitride (Ni3N)?

A: Researchers have developed a CVD method using Ni(thd)2 and ammonia to deposit Ni3N. [, , ] The process relies on surface reactions, with the growth rate being highly sensitive to ammonia partial pressure. This suggests that adsorbed -NHx species are key to film growth. [, , ]

Q3: Can you elaborate on the challenges and solutions in using Ni(thd)2 for depositing multilayered structures like Ni3N/NiO?

A: Creating multilayered structures with Ni3N and nickel oxide (NiO) using Ni(thd)2 requires careful control over oxygen and hydrogen activity. Traditional CVD and ALD methods often employ high activities of these elements, which can lead to unwanted oxidation or reduction of the underlying layer. Researchers have successfully produced well-defined Ni3N/NiO multilayers by employing growth processes with low oxygen and hydrogen activities, ensuring the integrity of each layer. [, , ]

Q4: Are there alternative deposition pathways for nickel that avoid using hydrogen, and how does Ni3N play a role?

A: Yes, a novel method utilizes the controlled decomposition of metastable Ni3N to deposit nickel without requiring hydrogen in the vapor phase. This decomposition, achievable through post-annealing, offers a hydrogen-free pathway for nickel deposition. The environment during annealing significantly influences the decomposition mechanism of Ni3N, ultimately affecting the ordering of the resulting nickel films. [, , ]

Q5: Beyond thin film deposition, what other applications utilize BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II)?

A: Ni(thd)2 has demonstrated its versatility by acting as a catalyst precursor in organic synthesis. Specifically, it effectively catalyzes alkene hydrosilylation reactions in the presence of a reducing agent like sodium triethylborohydride (NaBHEt3). This catalytic system exhibits high activity and selectivity, proving valuable in various organic transformations, including those involving industrially relevant siloxy-, amino-, and epoxy-substituted alkenes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.